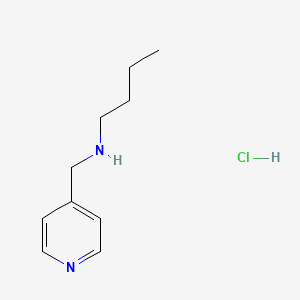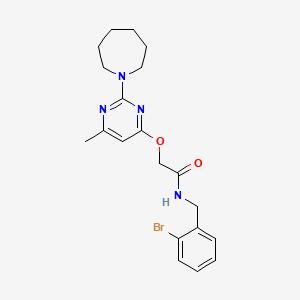![molecular formula C18H19N3O3S B2670176 6-Acetyl-2-(3-methylbenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide CAS No. 864927-43-5](/img/structure/B2670176.png)
6-Acetyl-2-(3-methylbenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a complex organic molecule that likely belongs to the class of compounds known as tetrahydropyridines . Tetrahydropyridines are a class of organic compounds containing a saturated pyridine ring, which is a six-membered ring with five carbon atoms and one nitrogen atom .
Molecular Structure Analysis
The compound likely has a complex molecular structure due to the presence of multiple functional groups. It’s likely to contain a tetrahydropyridine ring, which is a six-membered ring with one nitrogen atom and five carbon atoms .Wissenschaftliche Forschungsanwendungen
Synthesis and Antimicrobial Activity
- Synthesis and Antimicrobial Applications : Compounds related to 6-Acetyl-2-(3-methylbenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide have been synthesized and tested for their antimicrobial activities. For instance, Abdel-rahman et al. (2002) and Bakhite et al. (2004) explored the antimicrobial properties of Pyridothienopyrimidines and Pyridothienotriazines, which are structurally similar to the compound , indicating their potential use in combating microbial infections (Abdel-rahman, Bakhite, & Al-Taifi, 2002); (Bakhite, Abdel-rahman, & Al-Taifi, 2004).
Development of Antimycobacterial Agents
- Antimycobacterial Applications : Nallangi et al. (2014) developed derivatives of tetrahydrothieno[2,3-c]pyridine-3-carboxamide for antimycobacterial applications, suggesting the potential of these compounds in treating Mycobacterium tuberculosis infections. This research underscores the significance of such compounds in addressing tuberculosis, a major global health concern (Nallangi, Samala, Sridevi, Yogeeswari, & Sriram, 2014).
Synthesis and Characterization of Polymers
- Polymer Synthesis : In the field of polymer science, Faghihi and Mozaffari (2008) utilized similar compounds for the synthesis and characterization of new polyamides. This research provides insights into the potential of these compounds in advanced materials science, particularly in the development of novel polymers with specific characteristics (Faghihi & Mozaffari, 2008).
Prognosis of Anti-Inflammatory Activity
- Anti-Inflammatory Applications : Chiriapkin et al. (2021) explored the synthesis and prognosis of anti-inflammatory activity of related compounds. Their research provides a foundation for the development of new anti-inflammatory drugs, showcasing the therapeutic potential of these compounds in managing inflammation (Chiriapkin, Kodonidi, Ivchenko, & Smirnova, 2021).
Novel Chemical Structures and Potential Applications
- Chemical Structure and Potential Uses : Studies by Youssef et al. (2012) and others have focused on the synthesis of novel chemical structures derived from similar compounds, highlighting their versatility in chemical synthesis and potential applications in various fields, including medicinal chemistry and material science (Youssef, Azab, & Youssef, 2012).
Eigenschaften
IUPAC Name |
6-acetyl-2-[(3-methylbenzoyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O3S/c1-10-4-3-5-12(8-10)17(24)20-18-15(16(19)23)13-6-7-21(11(2)22)9-14(13)25-18/h3-5,8H,6-7,9H2,1-2H3,(H2,19,23)(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVDXFDBBFDQDQC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NC2=C(C3=C(S2)CN(CC3)C(=O)C)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-Fluoro-1-[(3-methoxyphenyl)methyl]-3-(4-methylbenzoyl)-1,4-dihydroquinolin-4-one](/img/structure/B2670093.png)


![(Z)-methyl 2-((2-(benzo[d][1,3]dioxol-5-ylmethylene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate](/img/structure/B2670100.png)



![N-(4-ethoxyphenyl)-3-methyl-5-[(4-methylphenyl)sulfamoyl]pyrazolidine-4-carboxamide](/img/structure/B2670106.png)


![2-methyl-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]propanamide](/img/structure/B2670111.png)


![2-(benzo[d]thiazol-2-ylthio)-N-(2-(4-(4-fluorophenyl)-6-oxopyrimidin-1(6H)-yl)ethyl)acetamide](/img/structure/B2670114.png)